5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H22ClF3N6O4S and its molecular weight is 522.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex molecule that incorporates various pharmacologically significant moieties. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be broken down into its key components:
- Pyridine Ring : The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor binding.
- Piperazine and Piperidine Moieties : Known for their role in various pharmacological activities.
- Sulfonamide Group : Often associated with antibacterial properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic effects. The key areas of activity include:
1. Antimicrobial Activity
Research indicates that compounds with piperazine and piperidine structures exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
2. Enzyme Inhibition
Studies on related compounds have demonstrated that they can inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. This inhibition could lead to therapeutic applications in treating neurodegenerative diseases and managing urinary tract infections .
3. Antitumor Properties
Compounds similar to the one have been evaluated for their anticancer potential. They displayed cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Receptor Binding : The piperazine moiety may interact with serotonin receptors (5-HT7), influencing neurotransmitter pathways and potentially affecting mood disorders .
- Enzyme Interaction : The sulfonamide group is known to interfere with bacterial growth by inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar compounds:
Properties
CAS No. |
2097935-35-6 |
---|---|
Molecular Formula |
C19H22ClF3N6O4S |
Molecular Weight |
522.93 |
IUPAC Name |
5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22ClF3N6O4S/c20-14-9-12(19(21,22)23)10-24-16(14)28-7-5-27(6-8-28)13-1-3-29(4-2-13)34(32,33)15-11-25-18(31)26-17(15)30/h9-11,13H,1-8H2,(H2,25,26,30,31) |
InChI Key |
NBDZCWHXDFGVIY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CNC(=O)NC4=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.